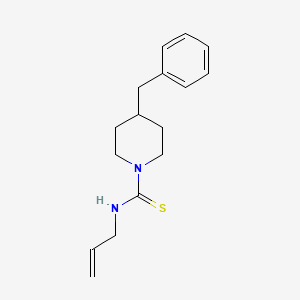

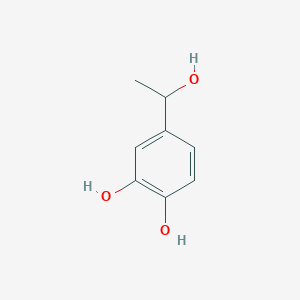

4-(1-ヒドロキシエチル)ベンゼン-1,2-ジオール

説明

3,4-Dihydroxyphenyl ethanol is a member of catechols.

科学的研究の応用

化学研究

“4-(1-ヒドロキシエチル)ベンゼン-1,2-ジオール”は、特に他の複雑な化合物の合成において、化学研究で使用される可能性があります . その特性は、さまざまな化学反応において貴重な成分となる可能性があります。

製薬用途

この化合物は、製薬分野で使用される可能性があります。 例えば、金属イオンとの錯体の決定に使用されてきました . これは、新薬や治療法の開発に特に役立つ可能性があります。

遷移金属錯体

“4-(1-ヒドロキシエチル)ベンゼン-1,2-ジオール”と形成される一部の遷移金属錯体の安定度定数に関する研究が行われました . これは、特に金属-配位子錯体の研究において、無機化学分野における潜在的な応用を示唆しています。

分光光度法

この化合物は、金属イオンとの錯体の決定のための分光光度法の開発に使用されてきました . これは、特にさまざまなサンプル中の金属イオンの分析において、分析化学に適用できる可能性があります。

降圧薬研究

この化合物は、降圧薬研究に関連付けられています . これは、低血圧の治療法の開発において潜在的な用途があることを示唆しています。

拡散研究

“4-(1-ヒドロキシエチル)ベンゼン-1,2-ジオール”は、特定の媒体における拡散の研究に使用される可能性があります . これは、物理化学や材料科学などの分野に影響を与える可能性があります。

Safety and Hazards

生化学分析

Biochemical Properties

4-(1-Hydroxyethyl)benzene-1,2-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, 4-(1-Hydroxyethyl)benzene-1,2-diol interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, the compound enhances the cellular antioxidant defense mechanism .

Cellular Effects

4-(1-Hydroxyethyl)benzene-1,2-diol exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes nitric oxide production, leading to vasodilation and improved blood flow. In neuronal cells, it protects against oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Furthermore, 4-(1-Hydroxyethyl)benzene-1,2-diol modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for cell survival, proliferation, and inflammation .

Molecular Mechanism

The molecular mechanism of 4-(1-Hydroxyethyl)benzene-1,2-diol involves its interaction with various biomolecules. The compound binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . It also activates the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1. This activation leads to the transcription of antioxidant genes, enhancing the cellular defense against oxidative stress . Additionally, 4-(1-Hydroxyethyl)benzene-1,2-diol modulates gene expression by influencing epigenetic mechanisms, such as histone acetylation and DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1-Hydroxyethyl)benzene-1,2-diol have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to 4-(1-Hydroxyethyl)benzene-1,2-diol can lead to sustained activation of antioxidant pathways and prolonged anti-inflammatory effects . The compound’s efficacy may decrease over time due to potential degradation or metabolic conversion .

Dosage Effects in Animal Models

The effects of 4-(1-Hydroxyethyl)benzene-1,2-diol vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress, improved cardiovascular function, and enhanced cognitive performance . At high doses, it may cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

4-(1-Hydroxyethyl)benzene-1,2-diol is involved in several metabolic pathways. It is metabolized primarily in the liver by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of glucuronide and sulfate conjugates . These metabolites are then excreted via the urine. The compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .

Transport and Distribution

Within cells and tissues, 4-(1-Hydroxyethyl)benzene-1,2-diol is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . The compound accumulates in tissues with high metabolic activity, such as the liver, kidneys, and brain . Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

4-(1-Hydroxyethyl)benzene-1,2-diol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization. For instance, in the mitochondria, the compound enhances mitochondrial function and reduces oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and influencing epigenetic modifications . Targeting signals and post-translational modifications play a crucial role in directing 4-(1-Hydroxyethyl)benzene-1,2-diol to specific cellular compartments .

特性

IUPAC Name |

4-(1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXKYYNKSCBYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594042 | |

| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37491-94-4 | |

| Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

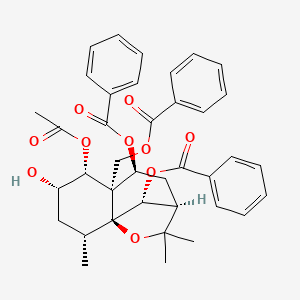

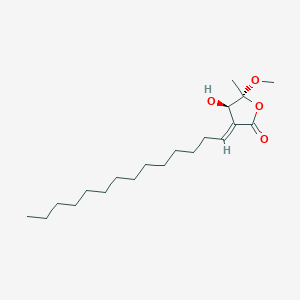

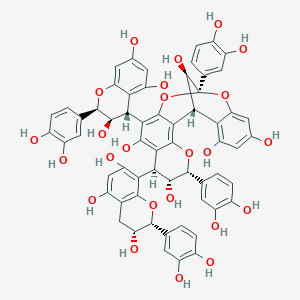

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)